4-Methylbenzoylacetonitrile
Overview
Description
4-Methylbenzoylacetonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by its light beige, needle-like powder form . This compound is known for its applications in various chemical syntheses and research fields.
Mechanism of Action
Target of Action
It is primarily used for research and development purposes .
Biochemical Pathways
The biochemical pathways affected by 4-Methylbenzoylacetonitrile are currently unknown . It’s worth noting that the compound may be involved in the synthesis of complex molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the skin . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
It is known to be harmful if swallowed .
Action Environment
It should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Preparation Methods
4-Methylbenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzoylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Methylbenzoylacetonitrile can be compared with other similar compounds, such as:
Benzoylacetonitrile: Lacks the methyl group on the benzene ring, which can affect its reactivity and applications.
4-Tert-butylbenzoylacetonitrile: Contains a tert-butyl group instead of a methyl group, leading to differences in steric effects and chemical behavior.
4-Ethylbenzoylacetonitrile: Has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
4-Methylbenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by case studies and research data.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanide in the presence of a suitable solvent. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized Schiff base complexes derived from similar precursors, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, indicating that certain derivatives had comparable efficacy to established antibiotics .
Antifungal Activity
The antifungal activity of this compound has been assessed against various fungal strains. The compound showed promising results in inhibiting the growth of Candida species and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes, although further mechanistic studies are required to elucidate this pathway fully .
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. Furthermore, analgesic properties were evaluated using pain models in rodents, showing a significant decrease in pain response compared to control groups .
Case Studies
- Antibacterial Efficacy : A study published in EurekaSelect synthesized several Schiff bases from 4-methyl-1-benzene sulfonyl chloride and evaluated their antibacterial activity. Among these, one derivative of this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .
- Antifungal Activity : In another research effort, the antifungal effects were quantified using a disc diffusion method against Candida albicans, revealing an inhibition zone diameter of 15 mm for the compound at a concentration of 100 µg/disc .
- Anti-inflammatory Effects : A study conducted on murine macrophages treated with this compound showed a significant decrease in TNF-alpha levels post-treatment, suggesting its role as an anti-inflammatory agent .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
Activity | Result | Methodology |
---|---|---|
Antibacterial | MIC = 32 µg/mL (S. aureus) | Broth microdilution |
Antifungal | Inhibition zone = 15 mm (C. albicans) | Disc diffusion |
Anti-inflammatory | Decreased TNF-alpha levels | ELISA on macrophage cultures |
Analgesic | Significant pain response reduction | Rodent pain models |
Properties
IUPAC Name |
3-(4-methylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIECDYDQPCANJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334974 | |
Record name | 4-Methylbenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-28-8 | |
Record name | 4-Methylbenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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